molecular formula C9H10N2O B1604266 4-Methoxy-6-methyl-1H-indazole CAS No. 885522-40-7

4-Methoxy-6-methyl-1H-indazole

Cat. No. B1604266
M. Wt: 162.19 g/mol
InChI Key: JYMRYDLWCYMQLR-UHFFFAOYSA-N
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Description



  • 4-Methoxy-6-methyl-1H-indazole is a heterocyclic compound with the chemical formula C<sub>9</sub>H<sub>10</sub>N<sub>2</sub>O .

  • It belongs to the indazole family and contains a methoxy group (–OCH<sub>3</sub>) and a methyl group (–CH<sub>3</sub>) on the indazole ring.





  • Synthesis Analysis



    • Various synthetic approaches exist for indazoles, including transition metal-catalyzed reactions, reductive cyclization reactions, and solvent-free methods.

    • Recent research has focused on regiocontrolled synthesis, utilizing functional group compatibility and substitution patterns around the ring.





  • Molecular Structure Analysis



    • The molecular structure of 4-Methoxy-6-methyl-1H-indazole consists of an indazole core with a methoxy group at position 4 and a methyl group at position 6.





  • Chemical Reactions Analysis



    • The synthesis of indazoles involves cyclization reactions, often using ortho-substituted benzylidenehydrazines as starting materials.

    • Transition metal-catalyzed approaches have been successful in producing good yields with minimal byproducts.





  • Physical And Chemical Properties Analysis



    • Molecular Weight : 162.19 g/mol

    • Appearance : Solid

    • Melting Point : Varies

    • Solubility : Soluble in organic solvents




  • Scientific Research Applications

    • Pharmaceutical Research

      • Indazole-containing derivatives represent one of the most important heterocycles in drug molecules .
      • Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities .
      • They have gained considerable attention in the field of medicinal chemistry .
      • Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities .
      • Diversely substituted indazole-containing compounds furnished with different functional groups represent significant pharmacological activities and serve as structural motifs in drug molecules .
    • Chemical Synthesis

      • The work summarizes latest strategies for the synthesis of 1H- and 2H-indazoles .
      • The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .
      • This review article gives a brief outline of optimized synthetic schemes with relevant examples .
    • Antihypertensive Applications

      • Indazole-containing compounds have been found to have antihypertensive properties .
      • These compounds can help in the management of high blood pressure, a common condition that can lead to serious health complications if not treated effectively .
    • Anticancer Applications

      • Indazole derivatives have shown potential in the treatment of various types of cancer .
      • They can interfere with the growth and spread of cancer cells in the body .
    • Antidepressant Applications

      • Some indazole-containing compounds have been found to possess antidepressant properties .
      • They can help in the management of depression, a common mental health disorder that can have a significant impact on a person’s quality of life .
    • Anti-inflammatory Applications

      • Indazole derivatives have been found to have anti-inflammatory properties .
      • They can help in the management of conditions characterized by inflammation, such as arthritis and certain autoimmune diseases .
    • Respiratory Disease Treatment

      • Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .
    • Synthetic Chemistry

      • Indazoles are often used in synthetic chemistry, particularly in the development of new synthetic strategies .
      • They are involved in transition-metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .
    • Antifungal Applications

      • Indazole derivatives have been found to have antifungal properties .
    • Anti-HIV Applications

      • Some indazole-containing compounds have been found to possess anti-HIV properties .
    • Antiarrhythmic Applications

      • Indazole derivatives have been found to have antiarrhythmic properties .
    • Anti-emetic Applications

      • Indazole derivatives have been found to have anti-emetic properties .

    Safety And Hazards



    • Considered hazardous due to skin and eye irritation.

    • May cause respiratory irritation.

    • Follow safety precautions when handling.




  • Future Directions



    • Investigate its pharmacological properties and potential applications.

    • Explore modifications to enhance its efficacy or selectivity.




    properties

    IUPAC Name

    4-methoxy-6-methyl-1H-indazole
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H10N2O/c1-6-3-8-7(5-10-11-8)9(4-6)12-2/h3-5H,1-2H3,(H,10,11)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    JYMRYDLWCYMQLR-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC2=C(C=NN2)C(=C1)OC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H10N2O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60646509
    Record name 4-Methoxy-6-methyl-1H-indazole
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60646509
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    162.19 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    4-Methoxy-6-methyl-1H-indazole

    CAS RN

    885522-40-7
    Record name 4-Methoxy-6-methyl-1H-indazole
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=885522-40-7
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 4-Methoxy-6-methyl-1H-indazole
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60646509
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    4
    Citations
    N Cankařová, J Hlaváč, V Krchňák - Organic Preparations and …, 2010 - Taylor & Francis
    … Citation 12 The intermediate 13 was then treated with aqueous sulfuric acid to afford unprotected 4-methoxy-6-methyl-1H-indazole-3-carboxylic acid 14. This intermediate was used for …
    Number of citations: 28 www.tandfonline.com
    YC Liu, R Zhang, QY Wu, Q Chen… - Organic Preparations and …, 2014 - Taylor & Francis
    Isatin (1H-indole-2, 3-dione, Figure 1) was first obtained by Erdman and Laurent in 1841 as a product from the oxidation of indigo by nitric and chromic acids. 1 Since then, isatin and its …
    Number of citations: 31 www.tandfonline.com
    M Akram Khan, M Afzal - Inflammopharmacology, 2016 - Springer
    The black cumin or Nigella sativa L. seeds have many acclaimed medicinal properties such as bronchodilatory, hypotensive, antibacterial, antifungal, analgesic, anti-inflammatory and …
    Number of citations: 118 link.springer.com
    H Shet, AR Kapdi - … ‐Metal‐Catalyzed C‐H Functionalization of …, 2023 - Wiley Online Library
    Transition metal‐catalyzed late stage C–H bond activation for synthesis of natural products and pharmaceutically important molecules is an emerging area of research that is gaining …
    Number of citations: 0 onlinelibrary.wiley.com

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